Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate
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Overview
Description
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a phenylsulfonyl group and a hydroxyphenyl moiety
Preparation Methods
The synthesis of Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the hydroxyphenyl intermediate: This step involves the reaction of a phenol derivative with a sulfonyl chloride to introduce the phenylsulfonyl group.
Coupling with ethyl acetoacetate: The hydroxyphenyl intermediate is then coupled with ethyl acetoacetate under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain biological targets, while the hydroxyphenyl moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate can be compared with similar compounds, such as:
Ethyl 2-{2-hydroxy-5-[(methylsulfonyl)amino]phenyl}-3-oxobutanoate: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which may affect its binding affinity and reactivity.
Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxopentanoate: This compound has an additional carbon in the oxobutanoate moiety, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5160-99-6 |
---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-methyl-3-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16/c1-9(2)7-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
SDHYGAUOCHFYSR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O)C(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)C |
Origin of Product |
United States |
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